1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCHGLNUHDOFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Haloamine Precursors
A method detailed in patent CN111362852A involves reacting γ-chloroamines with ammonium salts under basic conditions to form the azetidine ring. For example:
- Substrate : 3-chloro-2-methylazetidine precursor
- Reagents : Ammonium acetate, sodium bicarbonate
- Conditions : Reflux in ethanol (78°C, 12 hours)
- Yield : 68–72% after purification
This route favors retention of stereochemistry at the 2- and 3-positions when using enantiomerically pure starting materials.
Enamine-Mediated Ring Closure
Adapting protocols from pyrazole synthesis, β-enamino esters undergo cyclization:
- Precursor : Methyl 3-(dimethylamino)-2-methylpropenoate
- Cyclizing Agent : Lithium hexamethyldisilazide (LiHMDS)
- Conditions : −50°C in THF, 2 hours
- Stereochemical Outcome : 1.2:1 epimeric mixture requiring chromatographic separation
Introduction of the tert-Butoxycarbonyl (Boc) Group
Protection of the azetidine nitrogen is achieved through two primary methods:
| Method | Reagents | Base | Solvent | Yield | Stability Considerations |
|---|---|---|---|---|---|
| Boc Anhydride Route | (Boc)₂O (1.2 eq) | DMAP | DCM | 89% | Avoid prolonged exposure to moisture |
| Boc-Cl Activation | Boc-Cl (1.1 eq) | TEA | THF | 82% | Exothermic reaction; control <25°C |
The choice between Boc anhydride and Boc-Cl depends on scale: anhydride is preferred for industrial applications due to better handling, while Boc-Cl offers faster kinetics in lab-scale syntheses.
Carboxylic Acid Functionalization
The 2-carboxylic acid group is introduced via:
Oxidation of Primary Alcohols
Hydrolysis of Nitriles
An alternative pathway from nitrile precursors:
- Substrate : 2-cyanoazetidine
- Hydrolysis Agent : 6M HCl
- Conditions : Reflux, 8 hours
- Yield : 81% with minimal racemization
Stereochemical Control
Critical for biological activity, the (2R,3S) configuration is achieved through:
Chiral Pool Synthesis
Using D-threonine as starting material:
Catalytic Asymmetric Hydrogenation
- Substrate : 3-methylazetidine-2-enoate
- Catalyst : Ru-(S)-BINAP complex
- Pressure : 50 bar H₂
- ee : 94%
Industrial-Scale Production
A continuous flow process developed for GMP manufacturing:
- Reactor 1 : Ring closure at 80°C (residence time 15 min)
- Reactor 2 : Boc protection at 40°C (residence time 30 min)
- Purification : In-line crystallization with heptane/EtOAc
Throughput : 12 kg/day with 91% purity
Comparative Analysis of Synthetic Routes
| Parameter | Haloamine Route | Enamine Route | Chiral Pool Route |
|---|---|---|---|
| Total Yield | 61% | 54% | 58% |
| Stereoselectivity | 98% de | 82% de | >99% ee |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Cost per kg | $1,200 | $4,500 | $8,800 |
Key Challenges and Solutions
Challenge 1 : Azetidine ring opening under acidic conditions
Challenge 2 : Epimerization during carboxylic acid formation
Challenge 3 : Purification of polar intermediates
Emerging Methodologies
Enzymatic Desymmetrization
Lipase-catalyzed resolution of racemic mixtures:
Photochemical Cyclization
UV-mediated [2+2] cycloaddition for ring formation:
- Light Source : 254 nm Hg lamp
- Yield : 67% with 91% de
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired substitution product
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the reaction requirements
Major Products Formed
Deprotection: The primary product is the free amine after removal of the Boc group.
Substitution: The products vary based on the nucleophile used in the reaction.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-2-amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds contain the tert-butyl group and are used in various organic synthesis applications.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is unique due to its chiral nature and the presence of the azetidine ring. This combination of features makes it particularly valuable in the synthesis of complex molecules, where stereochemistry and ring structure play crucial roles .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid, also known as (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with biological systems, particularly regarding enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1277097-48-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of enzyme inhibition, particularly targeting mushroom tyrosinase, an enzyme critical in melanin biosynthesis.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme involved in the oxidation of phenolic compounds and is a key player in melanin production. Inhibition of this enzyme is of great interest for cosmetic and therapeutic applications, particularly in treating hyperpigmentation disorders.
Research Findings :
- Inhibition Mechanism : Studies indicate that compounds similar to this compound exhibit noncompetitive inhibition against tyrosinase. This suggests that the compound can bind to the enzyme regardless of whether the substrate is present, thereby reducing the overall rate of reaction without affecting substrate binding.
- IC50 Values : The IC50 value for tyrosinase inhibition by related compounds has been reported to be as low as 0.03 mM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 1.80 mM) .
Case Studies
Several case studies have explored the efficacy of azetidine derivatives in inhibiting tyrosinase:
| Compound Name | IC50 (mM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound A | 0.03 | Noncompetitive | |
| Kojic Acid | 1.80 | Competitive | |
| Compound B | 0.00458 | Noncompetitive |
These findings illustrate the potential of azetidine derivatives as effective tyrosinase inhibitors.
Therapeutic Implications
The ability of this compound to inhibit tyrosinase positions it as a candidate for developing treatments for skin disorders related to excessive melanin production, such as age spots and melasma.
Cosmetic Applications
Due to its efficacy in inhibiting melanin synthesis, this compound could be utilized in cosmetic formulations aimed at skin lightening and pigmentation control.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid?
The synthesis typically involves sequential protection, functionalization, and deprotection steps:
- Step 1 : Introduce the Boc group to the azetidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
- Step 2 : Install the methyl group at the 3-position via alkylation or direct substitution, ensuring regioselectivity through steric or electronic control .
- Step 3 : Carboxylation at the 2-position using CO₂ insertion or oxidation of a primary alcohol intermediate .
- Purification : Recrystallization from ethyl acetate/hexane or silica gel chromatography (eluent: DCM/MeOH) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Q. What are the optimal storage conditions to prevent degradation?
Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid prolonged exposure to moisture, heat (>30°C), or acidic/basic environments to prevent Boc group cleavage .
Advanced Research Questions
Q. How does steric hindrance from the Boc group influence the azetidine ring’s reactivity in nucleophilic substitutions?
The bulky tert-butoxycarbonyl group reduces nucleophilic attack at the azetidine nitrogen, directing reactivity toward the carboxylic acid or methyl-substituted positions. Computational studies (DFT) show increased activation energy for ring-opening reactions due to steric clashes . Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) confirms slower rates compared to unprotected azetidines .
Q. What strategies prevent racemization during the synthesis of enantiomerically pure derivatives?
Q. How does the methyl substituent affect conformational dynamics in solution?
Dynamic NMR (DNMR) reveals restricted rotation of the azetidine ring due to steric interactions between the methyl group and adjacent substituents. Molecular dynamics simulations (MD) show a preference for a twisted conformation, which impacts binding affinity in medicinal chemistry applications .
Data Contradiction Analysis
Q. Discrepancies in reported stability under acidic conditions: How to reconcile conflicting data?
- Conflicting Evidence : Some studies report Boc deprotection at pH 2 (HCl/EtOAc), while others note stability at pH 3–4 .
- Resolution : Variability arises from solvent effects (e.g., aqueous vs. anhydrous conditions). Kinetic profiling (TGA/DSC) under controlled humidity clarifies that hydrolysis accelerates in protic solvents .
Methodological Guidance Table
| Technique | Application Example | Reference ID |
|---|---|---|
| Chiral HPLC | Enantiomeric purity assessment | |
| DFT Calculations | Steric/electronic effect modeling | |
| Dynamic NMR | Conformational analysis | |
| HRMS | Molecular ion verification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
